molecular formula C44H44Cl4N4 B13406089 5,10,15,20-Tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

5,10,15,20-Tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

Cat. No.: B13406089
M. Wt: 770.7 g/mol
InChI Key: FITLBQVTEKLCRD-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme and chlorophyll. These compounds are characterized by their large, conjugated ring structures, which allow them to participate in a variety of chemical reactions. The specific compound is notable for its four chlorophenyl groups attached to the porphyrin ring, which can influence its chemical properties and reactivity .

Preparation Methods

The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the condensation of pyrrole with 4-chlorobenzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can then be reduced to the icosahydroporphyrin form. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

5,10,15,20-Tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents such as hydrogen peroxide or other peroxides.

    Reduction: Reduction reactions can convert the porphyrin ring to a more reduced state, often using reagents like sodium borohydride.

    Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Scientific Research Applications

5,10,15,20-Tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin involves its ability to participate in electron transfer reactions. The conjugated ring system allows it to absorb light and transfer electrons, making it useful in photodynamic therapy and other applications. The chlorophenyl groups can also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar compounds to 5,10,15,20-Tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin include other porphyrin derivatives, such as:

Properties

Molecular Formula

C44H44Cl4N4

Molecular Weight

770.7 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-chlorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

InChI

InChI=1S/C44H44Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-17,19,22,24,33-44,49-52H,18,20-21,23H2

InChI Key

FITLBQVTEKLCRD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl

Origin of Product

United States

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